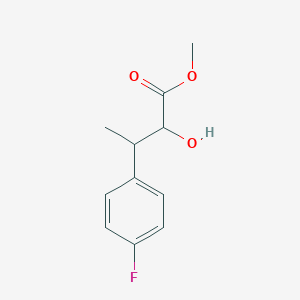
Methyl 3-(4-fluorophenyl)-2-hydroxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-fluorophenyl)-2-hydroxybutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorophenyl group attached to a hydroxybutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-fluorophenyl)-2-hydroxybutanoate typically involves the esterification of 3-(4-fluorophenyl)-2-hydroxybutanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-fluorophenyl)-2-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 3-(4-Fluorophenyl)-2-oxobutanoic acid.
Reduction: Methyl 3-(4-fluorophenyl)-2-hydroxybutanol.
Substitution: 3-(4-Methoxyphenyl)-2-hydroxybutanoate.
Scientific Research Applications
Methyl 3-(4-fluorophenyl)-2-hydroxybutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(4-fluorophenyl)-2-hydroxybutanoate involves its interaction with specific molecular targets. The hydroxy and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-chlorophenyl)-2-hydroxybutanoate
- Methyl 3-(4-bromophenyl)-2-hydroxybutanoate
- Methyl 3-(4-methylphenyl)-2-hydroxybutanoate
Uniqueness
Methyl 3-(4-fluorophenyl)-2-hydroxybutanoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in various applications.
Biological Activity
Methyl 3-(4-fluorophenyl)-2-hydroxybutanoate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorophenyl group, a hydroxy group, and an ester functional group. These structural features contribute to its biological activity through various mechanisms of action.
| Property | Description |
|---|---|
| Molecular Formula | C11H12F O3 |
| Molecular Weight | 218.21 g/mol |
| Solubility | Soluble in organic solvents |
| Functional Groups | Hydroxy (-OH), Ester (-COO-) |
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The hydroxy and ester groups are capable of forming hydrogen bonds, which may enhance binding affinity and specificity towards molecular targets. The fluorophenyl moiety can improve the compound's pharmacological properties by modulating its lipophilicity and metabolic stability.
Anti-inflammatory Effects
Research has indicated that this compound exhibits anti-inflammatory properties. In vitro studies demonstrated that the compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases.
Enzyme Interactions
The compound has been studied for its interactions with various enzymes. For example, it has shown promise in inhibiting certain cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs .
Case Studies
- In Vitro Studies : A study investigated the effects of this compound on human immune cells. Results indicated a significant reduction in TNF-α production, highlighting its potential use in treating autoimmune conditions.
- Animal Models : In a murine model of arthritis, administration of the compound resulted in decreased swelling and joint inflammation compared to control groups, further supporting its anti-inflammatory effects .
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the fluorophenyl group have been shown to increase binding affinity to target receptors involved in inflammatory pathways .
Table: Summary of Biological Activities
Properties
Molecular Formula |
C11H13FO3 |
|---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
methyl 3-(4-fluorophenyl)-2-hydroxybutanoate |
InChI |
InChI=1S/C11H13FO3/c1-7(10(13)11(14)15-2)8-3-5-9(12)6-4-8/h3-7,10,13H,1-2H3 |
InChI Key |
QTEIFMXRBILUCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)C(C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















